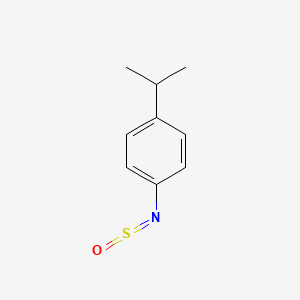

![molecular formula C13H25NO4 B1405795 (2R)-2-{[(Tert-butoxycarbonyl)amino]methyl}-4,4-dimethylpentanoic acid CAS No. 1355338-29-2](/img/structure/B1405795.png)

(2R)-2-{[(Tert-butoxycarbonyl)amino]methyl}-4,4-dimethylpentanoic acid

Übersicht

Beschreibung

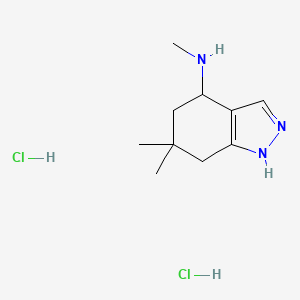

“(2R)-2-{[(Tert-butoxycarbonyl)amino]methyl}-4,4-dimethylpentanoic acid” is an organic compound that belongs to the class of α-amino acids. It is a synthetic chemical compound with a wide range of applications in the fields of research and industry. The compound has a CAS Number of 1355338-29-2, a molecular weight of 259.35, and an MDL number of MFCD21333123 .

Molecular Structure Analysis

The molecular formula of this compound is C13H25NO4 . The InChI code is 1S/C13H25NO4/c1-12(2,3)7-9(10(15)16)8-14-11(17)18-13(4,5)6/h9H,7-8H2,1-6H3,(H,14,17)(H,15,16)/t9-/m1/s1 .Wissenschaftliche Forschungsanwendungen

Synthesis of Tertiary Butyl Esters in Organic Chemistry

Tertiary butyl esters are pivotal in synthetic organic chemistry due to their protective group properties. The tert-butoxycarbonyl (Boc) group is commonly introduced into organic compounds to protect amine functionalities during synthesis. A sustainable method for the direct introduction of the Boc group using flow microreactor systems has been developed, offering a more efficient and versatile approach compared to traditional batch processes .

Biodegradation Pathways

The tert-butyl group’s unique reactivity pattern is crucial in biodegradation pathways. Its structural influence on the degradation of organic compounds can be significant, affecting both the rate and the pathway of degradation. Understanding this can lead to the development of more sustainable and environmentally friendly chemical processes .

Biosynthetic Processes

In biosynthesis, the tert-butyl group can be used to modify biochemical pathways, potentially leading to the production of novel compounds. Its incorporation into biosynthetic processes can help in elucidating the mechanisms of enzyme-catalyzed reactions and in the design of enzyme inhibitors .

Medicinal Chemistry

In medicinal chemistry, the tert-butyl group is often used to increase the lipophilicity of pharmaceutical compounds, which can improve drug absorption and membrane permeability. This modification can be crucial in the optimization of lead compounds in drug discovery .

Material Science

The tert-butyl group can be used to modify the properties of materials, such as polymers, by altering their flexibility, hydrophobicity, and resistance to degradation. This has implications in the development of new materials with specific desired properties for various applications .

Analytical Chemistry

In analytical chemistry, the tert-butyl group is used as a derivatization agent to improve the detection and quantification of compounds via methods such as gas chromatography and mass spectrometry. This enhances the accuracy and sensitivity of analytical techniques .

Safety and Hazards

Wirkmechanismus

Target of Action

The tert-butoxycarbonyl group is known to be involved in a variety of organic transformations .

Mode of Action

The tert-butoxycarbonyl group is known to be involved in the steglich esterification, a mild reaction that allows the conversion of sterically demanding and acid labile substrates .

Biochemical Pathways

The tert-butyl group is known to have implications in biosynthetic and biodegradation pathways .

Pharmacokinetics

The synthesis of tertiary butyl esters has been developed using flow microreactor systems, which is more efficient, versatile, and sustainable compared to the batch .

Result of Action

The tert-butyl group is known to elicit a unique reactivity pattern, which is highlighted by summarising characteristic applications .

Action Environment

The synthesis of tertiary butyl esters using flow microreactor systems is more efficient, versatile, and sustainable compared to the batch .

Eigenschaften

IUPAC Name |

(2R)-4,4-dimethyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO4/c1-12(2,3)7-9(10(15)16)8-14-11(17)18-13(4,5)6/h9H,7-8H2,1-6H3,(H,14,17)(H,15,16)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNXVWBCBVJMWHV-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(CNC(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C[C@H](CNC(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-2-{[(Tert-butoxycarbonyl)amino]methyl}-4,4-dimethylpentanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Sodium 2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]acetate](/img/structure/B1405723.png)

![2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B1405725.png)

![7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1405726.png)

![[(1-Butylpyrrolidin-3-yl)methyl]amine dihydrochloride](/img/structure/B1405732.png)